1-(phenylsulfonyl)-2-pyrrolidinone
Description
1-(Phenylsulfonyl)-2-pyrrolidinone is a substituted 2-pyrrolidinone derivative characterized by a phenylsulfonyl (-SO₂Ph) group attached to the nitrogen atom of the pyrrolidinone ring. This modification enhances its electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. The phenylsulfonyl group is known to stabilize intermediates in nucleophilic substitution reactions, as seen in the synthesis of hydantoin derivatives using phenylsulfonyl chloride .
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-10-7-4-8-11(10)15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSUALBDOVEBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349859 | |
| Record name | 1-(phenylsulfonyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88000-68-4 | |
| Record name | 1-(phenylsulfonyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-2-pyrrolidinone typically involves the reaction of pyrrolidinone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Pyrrolidinone+Phenylsulfonyl chloride→1-(Phenylsulfonyl)-2-pyrrolidinone+HCl
Industrial Production Methods
In an industrial setting, the production of 1-(phenylsulfonyl)-2-pyrrolidinone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Nucleophilic Addition: The carbonyl group in the pyrrolidinone ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-(phenylsulfonyl)-2-pyrrolidinone with hydrogen peroxide can yield the corresponding sulfone.
Scientific Research Applications
1-(Phenylsulfonyl)-2-pyrrolidinone has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidinone ring can participate in various chemical reactions, modulating the compound’s overall effect.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features:
- 1-(Phenylsulfonyl)-2-pyrrolidinone: Contains a sulfonyl group directly attached to the pyrrolidinone nitrogen, providing strong electron-withdrawing effects.
- 1-(2-Phenylethynyl)-2-pyrrolidinone (): Features an ethynylphenyl group, introducing π-conjugation and rigidity.
- 1-[2-Hydroxy-3-(phenylsulfonyl)propyl]-2-pyrrolidinone (): Combines sulfonyl and hydroxypropyl groups, enhancing hydrophilicity.
- 1-(4-(Dipropylamino)-2-butynyl)-2-pyrrolidinone (): Includes an alkyne-linked dipropylamino group, enabling coordination chemistry.
Table 1: Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1-(Phenylsulfonyl)-2-pyrrolidinone | C₁₀H₁₁NO₃S | 225.26 | Phenylsulfonyl (-SO₂Ph) |
| 1-(2-Phenylethynyl)-2-pyrrolidinone | C₁₂H₁₁NO | 185.22 | Ethynylphenyl (-C≡CPh) |
| 1-(4-(Dipropylamino)-2-butynyl)-2-pyrrolidinone | C₁₄H₂₄N₂O | 236.36 | Alkyne, dipropylamino |
| 1-[2-Hydroxy-3-(phenylsulfonyl)propyl]-2-pyrrolidinone | C₁₃H₁₇NO₄S | 283.34 | Hydroxypropyl, phenylsulfonyl |
Physicochemical Properties
Table 2: Physical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 1-(2-Phenylethynyl)-2-pyrrolidinone | 49–50 | 301.7 ± 25.0 | 1.18 ± 0.1 |
| 1-(2-Methoxyethyl)-2-pyrrolidinone () | - | 251 | 1.047 |
The phenylsulfonyl group increases thermal stability compared to alkynyl or methoxyethyl derivatives, though direct data for 1-(phenylsulfonyl)-2-pyrrolidinone are lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
